molecular formula C18H24N2O2 B11833722 Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate

Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate

Cat. No.: B11833722
M. Wt: 300.4 g/mol
InChI Key: LFPFCLMWWXMRPF-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl and diethylamino groups. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent alkylation with diethylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as chloroquine and amodiaquine. While these compounds share a similar quinoline core, this compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. For instance, chloroquine is primarily used as an antimalarial agent, whereas this compound is explored for a broader range of applications, including antimicrobial and anticancer research.

Comparison with Similar Compounds

  • Chloroquine
  • Amodiaquine
  • Quinoline N-oxide derivatives

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate

InChI

InChI=1S/C18H24N2O2/c1-5-13-9-10-16-14(11-13)17(20(6-2)7-3)15(12-19-16)18(21)22-8-4/h9-12H,5-8H2,1-4H3

InChI Key

LFPFCLMWWXMRPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N(CC)CC

Origin of Product

United States

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